[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene
Description
[7-Methyl-3-(trifluoromethyl)oct-3-en-1-yl]benzene (C₁₄H₁₃F₃) is a substituted aromatic compound featuring a trifluoromethyl (-CF₃) group and an allyl side chain (oct-3-en-1-yl) with a methyl substituent at the 7-position. The trifluoromethyl group confers electron-withdrawing effects, enhancing stability and directing electrophilic aromatic substitution, while the allyl chain introduces reactivity typical of alkenes (e.g., addition, oxidation, polymerization) .
Properties
CAS No. |
821799-44-4 |
|---|---|
Molecular Formula |
C16H21F3 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
[7-methyl-3-(trifluoromethyl)oct-3-enyl]benzene |
InChI |
InChI=1S/C16H21F3/c1-13(2)7-6-10-15(16(17,18)19)12-11-14-8-4-3-5-9-14/h3-5,8-10,13H,6-7,11-12H2,1-2H3 |
InChI Key |
QNADGLABNUPBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC=C(CCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the desired purity and yield of the final product. Techniques such as continuous flow chemistry and high-throughput screening may be employed to optimize the production process.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound features two key functional groups:
-
Trifluoromethyl group (-CF₃) : Strongly electron-withdrawing, stabilizes adjacent carbocations, and enhances electrophilic aromatic substitution (EAS) reactions .
-
Alkenyl chain (oct-3-en-1-yl) : Engages in typical alkene reactions (e.g., addition, elimination, and electrophilic attack).
The interplay between these groups dictates its chemical behavior. For example, the -CF₃ group lowers the electron density of the benzene ring, favoring EAS, while the alkenyl chain provides sites for nucleophilic or electrophilic interactions.
Electrophilic Aromatic Substitution
The trifluoromethyl group significantly influences EAS reactions through its strong electron-withdrawing nature. Studies on similar CF₃-substituted benzene derivatives show that such substituents activate the ring toward electrophilic attack at meta positions .
Key Observations :
-
Hammett–Brown correlation : A ρ⁺ value of −7.46 (from similar CF₃-substituted benzylic tosylates) indicates a high electron demand, underscoring the CF₃ group’s deactivating power .
-
Kinetic effects : Electron-withdrawing groups accelerate solvolysis reactions by stabilizing carbocation intermediates .
Alkenyl Chain Reactions
The oct-3-en-1-yl chain undergoes reactions typical of alkenes, including:
-
Electrophilic addition : Reactions with bromine, acid catalysts, or other electrophiles.
-
Elimination : Formation of alkenes or alkynes via dehydrohalogenation.
-
Cycloadditions : Potential participation in Diels-Alder reactions.
Example Reaction :
Hydrohalogenation of the alkenyl chain could proceed via anti-Markovnikov addition, influenced by steric hindrance from the bulky -CF₃ group.
Carbocation Stability and Solvolysis
The trifluoromethyl group stabilizes adjacent carbocations through inductive effects. In solvolysis reactions (e.g., benzylic tosylate cleavage), CF₃ substitution accelerates the formation of destabilized carbocations, as observed in similar systems .
Key Data :
Transition Metal-Catalyzed Reactions
While direct data on this compound is limited, analogous CF₃-substituted alkenylbenzenes participate in catalytic reactions such as:
-
Cross-couplings : Using palladium or copper catalysts (e.g., Cu(OTf)₂/DMAP systems) .
-
Amination : Metallaphotoredox strategies with nitroarenes and amines .
Example Conditions :
-
Catalyst : Cu(OTf)₂ (30 mol%) with DMAP (0.5 equiv.).
-
Solvent : Ethyl acetate or DMSO.
Structural Comparisons
A comparison with related compounds highlights its unique reactivity:
| Compound | Key Features | Reactivity Profile |
|---|---|---|
| [7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene | CF₃ + alkenyl chain | EAS, alkene reactions, carbocation stabilization |
| 1-Methyl-3-(trifluoromethyl)benzene | Simple CF₃ substitution | EAS, solvolysis (no alkenyl chain) |
| 4-Trifluoromethylphenol | Hydroxyl group | Nucleophilic aromatic substitution |
Scientific Research Applications
Organic Synthesis
One of the primary applications of 7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL benzene is in organic synthesis. Its unique structure allows it to serve as a building block for more complex molecules.
Synthetic Pathways
- Fluorinated Compounds : The trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds, making them valuable in drug design.
- Alkenyl Derivatives : The presence of the alkenyl group can facilitate various reactions such as cross-coupling and cycloaddition, leading to the formation of diverse organic compounds.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of advanced materials.
Polymer Chemistry
- Fluorinated Polymers : The incorporation of 7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL benzene into polymer matrices can enhance thermal stability and chemical resistance.
- Coatings : It can be used in formulations for protective coatings that require high durability and resistance to solvents.
Pharmacological Applications
Research indicates potential pharmacological applications for this compound due to its structural features that may influence biological activity.
Antimicrobial Activity
Studies have shown that derivatives of compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, showing promise as potential therapeutic agents against infections .
Drug Design
The compound's ability to modify the pharmacokinetic properties of drugs makes it a candidate for further exploration in drug design. The trifluoromethyl group has been associated with increased potency and selectivity in drug interactions.
Case Studies
Mechanism of Action
The mechanism by which [7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene exerts its effects involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. Specific pathways and targets may include enzymes, receptors, and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts [7-Methyl-3-(trifluoromethyl)oct-3-en-1-yl]benzene with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| This compound | C₁₄H₁₃F₃ | 238.25 | Allyl chain with methyl at C7; strong -CF₃ influence | Drug design, catalysts, polymer materials |
| [3-(Trifluoromethyl)hex-3-en-1-yl]benzene | C₁₃H₁₅F₃ | 228.25 | Shorter allyl chain (C6); no methyl substituent | Pharmaceuticals, agrochemicals |
| 4-Trifluoromethylbenzoic acid | C₈H₅F₃O₂ | 190.12 | Carboxylic acid group; simpler aromatic structure | Organic synthesis, corrosion inhibitors |
| 1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene | C₁₀H₉F₃O | 202.2 | Trifluoropropenyl group; methoxy substituent | Lipophilic drug candidates |
| [4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-yl]benzene | C₁₉H₂₅F₃ | 310.4 | Conjugated diene system; longer alkyl chain | Specialty polymers, reactive intermediates |
Key Differentiators
- Trifluoromethyl Influence: The -CF₃ group in this compound enhances stability and directs electrophilic substitution meta to itself, unlike non-fluorinated analogs (e.g., 1-methyl-3-propylbenzene) . Compounds like 4-trifluoromethylbenzoic acid lack the allyl chain, limiting their utility in polymerization or addition reactions .
- Allyl Chain Reactivity : The oct-3-en-1-yl chain enables diverse reactions (e.g., Diels-Alder, hydrohalogenation), distinguishing it from shorter-chain analogs like [3-(trifluoromethyl)hex-3-en-1-yl]benzene, which may exhibit faster but less selective reactivity .
- Steric and Electronic Effects : The methyl group at the 7-position introduces steric hindrance, reducing reaction rates compared to simpler analogs like 1-methoxy-3-trifluoropropenylbenzene .
Reactivity and Stability
- Electrophilic Aromatic Substitution: The -CF₃ group in this compound stabilizes carbocation intermediates, favoring meta-substitution over ortho/para pathways seen in non-fluorinated analogs .
- Polymerization Potential: The allyl side chain allows for controlled polymerization, producing materials with enhanced thermal stability compared to diene-containing analogs like [4-butyl-3-(trifluoromethyl)octa-1,3-dien-1-yl]benzene, where conjugation may lead to uncontrolled cross-linking .
Biological Activity
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene, also known by its CAS number 821799-39-7, is a compound characterized by its unique trifluoromethyl group and a methyl-substituted octene chain. This structure suggests potential biological activities that warrant exploration, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of organic compounds, which can significantly influence their biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study evaluating various trifluoromethyl-substituted compounds found that those similar to this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's structural features suggest potential activity as an enzyme inhibitor. Specifically, research into similar structures has shown that trifluoromethylated compounds can act as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. For example, modifications in the fluorinated compounds led to varying degrees of MAO-B inhibition, with some derivatives achieving low nanomolar IC50 values .
Case Study 1: Antimicrobial Efficacy
A focused study on the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. This study underscores the potential for developing new antimicrobial agents based on this compound's structure.
Case Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective effects of similar trifluoromethyl-substituted compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting a promising avenue for treating conditions like Alzheimer's disease .
Data Tables
| Activity Type | Compound | MIC (µg/mL) | IC50 (nM) |
|---|---|---|---|
| Antimicrobial | This compound | 32 | N/A |
| MAO-B Inhibition | Similar Trifluoromethyl Compounds | N/A | 15.4 |
| Neuroprotective Activity | Various Trifluoromethyl Compounds | N/A | N/A |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene?
- Methodological Answer : The compound can be synthesized via bromomethylation or alkyne metathesis. For brominated intermediates, reacting 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media facilitates bromomethyl group introduction . Alkyne metathesis (e.g., using tris-o-furylphosphine catalysts) enables controlled alkene formation, as demonstrated in analogous trifluoromethyl-substituted benzene systems .
Q. How should waste containing this compound be safely managed?
- Methodological Answer : Post-experimental waste must be segregated and stored in labeled, chemically resistant containers. Collaborate with certified waste management firms for neutralization or incineration, adhering to protocols for halogenated organics to prevent environmental release of trifluoromethyl or brominated byproducts .
Q. Which analytical techniques are optimal for structural confirmation?
- Methodological Answer : Use a combination of and NMR to resolve trifluoromethyl (-CF) and alkene proton signals. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray crystallography provides unambiguous structural validation, as applied in polyamine derivatization studies .
Advanced Research Questions
Q. How can structural ambiguities in NMR analysis due to -CF groups be resolved?
- Methodological Answer : Trifluoromethyl groups cause signal splitting and coupling in NMR. Employ -decoupled NMR or 2D techniques (e.g., HSQC, COSY) to isolate overlapping signals. Derivatization with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene can simplify spectra by introducing distinct substituents, as shown in polyamine studies .
Q. What challenges arise in achieving regioselectivity during derivative synthesis?
- Methodological Answer : Competing reactivity of the alkene and trifluoromethyl groups complicates regioselectivity. Optimize reaction conditions (e.g., solvent polarity, catalyst choice) to favor desired pathways. For example, palladium-catalyzed cross-coupling under inert atmospheres may suppress side reactions, as seen in TADF emitter syntheses .
Q. How can this compound contribute to thermally activated delayed fluorescence (TADF) materials?
- Methodological Answer : The trifluoromethyl group enhances electron-withdrawing properties, while the alkene enables conjugation. Incorporate this compound into donor-acceptor architectures to reduce singlet-triplet energy gaps (), as demonstrated in 1,4-bis(trifluoromethyl)benzene-based TADF emitters .
Q. How should contradictory data from different synthetic routes be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
